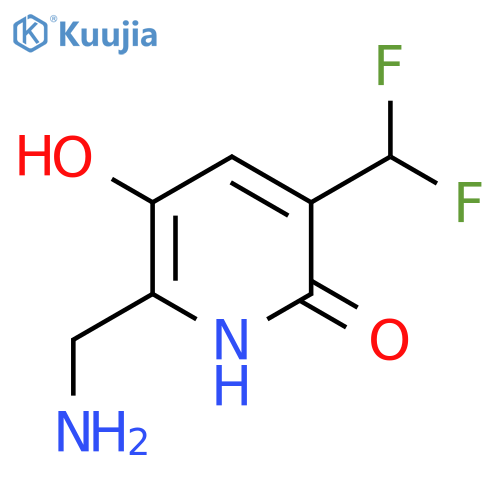Cas no 1806801-58-0 (2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine)

1806801-58-0 structure
商品名:2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine
CAS番号:1806801-58-0
MF:C7H8F2N2O2
メガワット:190.147428512573
CID:4917840
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine
-
- インチ: 1S/C7H8F2N2O2/c8-6(9)3-1-5(12)4(2-10)11-7(3)13/h1,6,12H,2,10H2,(H,11,13)
- InChIKey: CFNWNJNODQMXNW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(CN)=C(C=1)O)=O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 75.4
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004482-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine |
1806801-58-0 | 97% | 500mg |
$970.20 | 2022-03-31 | |
| Alichem | A024004482-250mg |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine |
1806801-58-0 | 97% | 250mg |
$673.20 | 2022-03-31 | |
| Alichem | A024004482-1g |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine |
1806801-58-0 | 97% | 1g |
$1,713.60 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
1806801-58-0 (2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine) 関連製品
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
